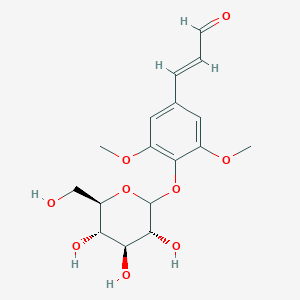

Sinapaldehyde Glucoside

Description

Structure

3D Structure

Properties

CAS No. |

154461-65-1 |

|---|---|

Molecular Formula |

C17H22O9 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |

InChI |

InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |

InChI Key |

OYTCTPHTVUEGCL-GCPOEHJPSA-N |

Appearance |

Powder |

Synonyms |

Sinapaldehyde glucoside |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Sinapaldehyde Glucoside Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the sinapaldehyde glucoside biosynthesis pathway in plants, detailing the core enzymatic steps, regulatory mechanisms, and relevant experimental protocols. The information is intended to support research and development efforts in plant biochemistry, metabolic engineering, and drug discovery.

Introduction to this compound

This compound is a plant metabolite derived from the phenylpropanoid pathway. It is a beta-D-glucoside formed through the condensation of the phenolic hydroxyl group of sinapaldehyde with beta-D-glucose[1]. This compound and its derivatives are involved in various physiological processes, including lignin biosynthesis and plant defense. Understanding its biosynthesis is crucial for manipulating the production of related compounds of interest.

The Core Biosynthesis Pathway

The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway, which synthesizes a wide array of plant secondary metabolites. The final step in the formation of this compound is the glucosylation of sinapaldehyde, a reaction catalyzed by specific UDP-glucosyltransferases (UGTs).

The generalized pathway leading to sinapaldehyde and its subsequent glucosylation is as follows:

Phenylalanine → Cinnamic Acid → p-Coumaric Acid → Caffeic Acid → Ferulic Acid → 5-Hydroxyferulic Acid → Sinapic Acid → Sinapoyl-CoA → Sinapaldehyde → this compound

The key enzymes involved in the later stages of this pathway are:

-

Cinnamoyl-CoA Reductase (CCR) : Reduces sinapoyl-CoA to sinapaldehyde.

-

UDP-Glucosyltransferase (UGT) : Transfers a glucose moiety from UDP-glucose to sinapaldehyde to form this compound.

Several UGTs with activity towards sinapaldehyde have been identified and characterized in various plant species. Notably, members of the UGT72 family have been shown to play a significant role.

Key UDP-Glucosyltransferases (UGTs)

-

UGT72E1 (Arabidopsis thaliana) : This enzyme exhibits high specificity for coniferyl aldehyde and sinapaldehyde[2][3].

-

UGT72E2 (Arabidopsis thaliana) : In contrast to UGT72E1, this enzyme has a broader substrate specificity, acting on coniferyl aldehyde, sinapaldehyde, coniferyl alcohol, and sinapyl alcohol[2][3].

-

UGT72B37 and UGT72B39 (Poplar) : These enzymes are also capable of glycosylating monolignols, including sinapaldehyde[4][5][6].

The formation of this compound represents a branching point in the phenylpropanoid pathway, as sinapaldehyde can also be reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) to serve as a precursor for lignin biosynthesis[7].

Quantitative Data

The following table summarizes the available kinetic parameters for UGTs that utilize sinapaldehyde as a substrate. This data is essential for comparative analysis and for modeling metabolic fluxes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Source |

| UGT72E1 | Sinapyl aldehyde | 270 | 0.84 | 3.10 | [2] |

| UGT72E2 | Sinapyl aldehyde | 150 | 1.83 | 12.2 | [2] |

| UGT72E1 | Coniferyl aldehyde | 270 | 1.22 | 4.51 | [2] |

| UGT72E2 | Coniferyl aldehyde | 110 | 2.21 | 20.1 | [2] |

| NbUGT72AY1 | Sinapaldehyde | 104.9 ± 9.4 | 1.1 ± 0.0 | - | [8] |

| NbUGT72AY1 | Vanillin | 167.3 ± 27.6 | 1.3 ± 0.1 | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Purification of this compound from Plant Tissue

This protocol is a generalized procedure that can be adapted for various plant materials.

-

Tissue Homogenization :

-

Freeze 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Alternatively, lyophilize the tissue and then grind.

-

-

Extraction :

-

Transfer the powdered tissue to a suitable tube and add 10 mL of 80% methanol (v/v).

-

Vortex thoroughly and incubate for 1-2 hours at room temperature with constant agitation.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% methanol to ensure complete extraction. Pool the supernatants.

-

-

Solvent Evaporation :

-

Evaporate the methanol from the pooled supernatants using a rotary evaporator or a speed vacuum concentrator until the sample is concentrated to the aqueous phase.

-

-

Purification (Solid-Phase Extraction - SPE) :

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the concentrated aqueous extract onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove highly polar compounds.

-

Elute the this compound and other less polar compounds with 5 mL of 50% methanol.

-

Collect the eluate and evaporate the solvent.

-

For higher purity, a further purification step using preparative HPLC may be necessary.

-

Enzymatic Assay for UDP-Glucosyltransferase (UGT) Activity with Sinapaldehyde

This protocol describes a common method for assaying the activity of a purified UGT enzyme with sinapaldehyde as the substrate.

-

Reaction Mixture :

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM UDP-glucose

-

1 mM Sinapaldehyde (dissolved in a small amount of DMSO and then diluted in buffer)

-

1-5 µg of purified UGT enzyme

-

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation :

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination :

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.

-

-

Analysis :

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or UPLC-MS/MS to quantify the formation of this compound. A standard curve of chemically synthesized or commercially available this compound should be used for quantification.

-

Alternative High-Throughput Assay:

The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening. This assay measures the amount of UDP produced, which is directly proportional to the enzyme activity[9][10][11].

-

Perform the UGT reaction as described above.

-

Add the UDP Detection Reagent according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure luminescence using a plate reader.

UPLC-MS/MS Quantification of this compound

This method provides high sensitivity and specificity for the quantification of this compound in plant extracts or enzyme assay samples.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A suitable gradient from 5-95% B over 10-15 minutes.

-

Flow Rate : 0.3-0.4 mL/min.

-

Column Temperature : 30-40°C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Multiple Reaction Monitoring (MRM) :

-

Monitor the transition from the deprotonated molecular ion [M-H]⁻ of this compound to a characteristic fragment ion.

-

The exact m/z values will need to be determined by infusion of a standard.

-

-

Optimize cone voltage and collision energy for the specific instrument and compound.

-

-

Quantification :

-

Prepare a standard curve using a serial dilution of a known concentration of this compound standard.

-

Analyze the samples and quantify the amount of this compound by comparing the peak area to the standard curve.

-

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for UGT Activity Assay

Caption: Workflow for determining UDP-glucosyltransferase activity.

Regulatory Network of Phenylpropanoid Pathway

Caption: Simplified regulatory network of the phenylpropanoid pathway.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level as part of the broader phenylpropanoid pathway. The expression of the genes encoding the biosynthetic enzymes, including the specific UGTs, is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WRKY families[12][13][14].

These transcription factors are, in turn, responsive to various developmental and environmental cues, such as light, UV radiation, and pathogen attack[15][16]. For instance, light is a major environmental factor that stimulates the biosynthesis of various phenolics through the activation of photoreceptors, which then trigger a signaling cascade involving transcription factors like HY5 that can activate the expression of pathway genes[15].

While the general regulatory framework of the phenylpropanoid pathway is well-studied, the specific transcriptional regulation of the UGTs involved in sinapaldehyde glucosylation is an active area of research. Identifying the specific transcription factors that bind to the promoter regions of genes like UGT72E1 will be key to understanding how the flux towards this compound is controlled.

Conclusion

The biosynthesis of this compound is a key metabolic process in plants with implications for both fundamental plant biology and applied biotechnology. This guide has provided a detailed overview of the pathway, the enzymes involved, quantitative data, and essential experimental protocols. Further research into the specific regulatory mechanisms controlling this pathway will enable more precise engineering of plant metabolic pathways for the production of valuable compounds.

References

- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UGT72, a Major Glycosyltransferase Family for Flavonoid and Monolignol Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 10. promega.co.uk [promega.co.uk]

- 11. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 12. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Role of Sinapaldehyde Glucoside in Lignin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic polymer in the plant cell wall, is a key determinant of biomass recalcitrance, a major hurdle in the production of biofuels and other bio-based materials. The biosynthesis of lignin involves the polymerization of monolignols, primarily coniferyl and sinapyl alcohols. The glucosylated forms of these and other lignin precursors, such as sinapaldehyde glucoside, are increasingly recognized as playing crucial roles in the transport, storage, and regulation of monolignol supply for lignification. This technical guide provides an in-depth exploration of the biological role of this compound in the formation of syringyl lignin, a key component of hardwood lignin. It covers the biosynthesis of this compound by UDP-glucosyltransferases (UGTs), its putative role in intracellular and intercellular transport, and its hydrolysis by β-glucosidases in the cell wall to release sinapaldehyde for subsequent reduction to sinapyl alcohol and incorporation into the lignin polymer. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways to facilitate a deeper understanding and further research in this area.

Introduction to Lignin and the Role of Monolignol Glucosides

Lignin is a complex and heterogeneous polymer derived from the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units in the lignin polymer, respectively. The composition of these units varies between plant species, tissues, and even cell wall layers, significantly impacting the chemical and physical properties of the resulting lignin polymer.

The biosynthesis of monolignols occurs in the cytoplasm. For polymerization to occur in the cell wall, these hydrophobic molecules must be transported across the cell membrane. It has been proposed that monolignols are converted to their corresponding glucosides to increase their solubility and facilitate their transport and storage.[1] These monolignol glucosides, such as coniferin (coniferyl alcohol glucoside) and syringin (sinapyl alcohol glucoside), are then hypothesized to be transported to the apoplast, where they are hydrolyzed by β-glucosidases to release the monolignols for subsequent oxidation and polymerization into lignin.[2][3]

While much of the research has focused on the glucosides of monolignols, evidence suggests that the aldehyde precursors of monolignols, such as coniferaldehyde and sinapaldehyde, can also be glucosylated.[4][5] This guide focuses specifically on the biological role of this compound in the formation of syringyl lignin.

Biosynthesis of this compound

Sinapaldehyde is a key intermediate in the biosynthesis of syringyl (S) lignin.[6] It is synthesized from coniferaldehyde through a two-step process involving hydroxylation and methylation. The glucosylation of sinapaldehyde to form sinapaldehyde 4-O-β-D-glucoside is catalyzed by UDP-glucosyltransferases (UGTs).

// Nodes Coniferaldehyde [label="Coniferaldehyde"]; "5_Hydroxyconiferaldehyde" [label="5-Hydroxyconiferaldehyde"]; Sinapaldehyde [label="Sinapaldehyde"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#FBBC05"]; UDP [label="UDP", fillcolor="#FBBC05"]; Sinapaldehyde_Glucoside [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Coniferaldehyde -> "5_Hydroxyconiferaldehyde" [label="F5H/CAld5H"]; "5_Hydroxyconiferaldehyde" -> Sinapaldehyde [label="COMT"]; Sinapaldehyde -> Sinapaldehyde_Glucoside [label="UGT (e.g., UGT72 family)", arrowhead="normal"]; UDP_Glucose -> Sinapaldehyde_Glucoside [arrowhead="none"]; Sinapaldehyde_Glucoside -> UDP [arrowhead="none", style=invis]; // for layout

{rank=same; Sinapaldehyde; UDP_Glucose} } caption: Biosynthesis of this compound.

Several members of the UGT72 family in Arabidopsis thaliana have been shown to glucosylate phenylpropanoid aldehydes. Specifically, UGT72E1 and UGT72E2 can utilize sinapaldehyde as a substrate.[4][5] The promiscuous glycosyltransferase UGT72AY1 from Nicotiana benthamiana also exhibits activity with sinapaldehyde.[7]

Putative Roles in Transport and Storage

The glucosylation of sinapaldehyde to form this compound is thought to serve several key functions:

-

Increased Solubility and Stability: The addition of a glucose moiety increases the water solubility of the relatively hydrophobic sinapaldehyde, facilitating its transport within the aqueous environment of the cell. It may also protect the reactive aldehyde group from premature reactions.

-

Detoxification and Storage: Glucosylation can serve as a mechanism to detoxify excess sinapaldehyde and store it in the vacuole. This provides a readily available pool of precursors that can be mobilized for lignin biosynthesis when needed.

-

Intercellular Transport: There is speculation that monolignol glucosides could be transported between cells, allowing for the coordinated lignification of adjacent cell walls.

The transport of monolignol glucosides across the vacuolar and plasma membranes is likely mediated by specific transporters, although the exact mechanisms are still under investigation.

Hydrolysis and Incorporation into Lignin

Once transported to the cell wall, this compound must be hydrolyzed to release sinapaldehyde. This reaction is catalyzed by β-glucosidases. In Arabidopsis, BGLU45 and BGLU46 are two β-glucosidases that have been shown to hydrolyze monolignol glucosides.[2][8] While their activity on this compound has not been directly demonstrated, their known activity on the structurally similar coniferin and syringin suggests they are strong candidates for this role.[2]

Following its release, sinapaldehyde is then reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) or sinapyl alcohol dehydrogenase (SAD). Sinapyl alcohol is then oxidized by peroxidases and laccases to form radicals that polymerize into the S-lignin polymer.

// Nodes Sinapaldehyde_Glucoside [label="this compound\n(in Apoplast)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sinapaldehyde [label="Sinapaldehyde"]; Glucose [label="Glucose"]; Sinapyl_Alcohol [label="Sinapyl Alcohol"]; S_Lignin [label="S-Lignin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sinapaldehyde_Glucoside -> Sinapaldehyde [label="β-Glucosidase\n(e.g., BGLU45/46)"]; Sinapaldehyde_Glucoside -> Glucose [style=invis]; Sinapaldehyde -> Sinapyl_Alcohol [label="CAD/SAD"]; Sinapyl_Alcohol -> S_Lignin [label="Peroxidases,\nLaccases"]; } caption: Hydrolysis of this compound and Incorporation into Lignin.

Quantitative Data

Direct quantitative data on this compound is scarce in the literature. However, studies on related compounds and enzymes provide valuable insights.

| Enzyme Family | Enzyme Example | Substrate | Km (mM) | Vmax (relative) | Reference |

| UDP-Glucosyltransferase | NbUGT72AY1 | Sinapaldehyde | - | Weakly inhibited | [7] |

| β-Glucosidase | BGLU45 (A. thaliana) | Syringin | 5.1 | 100% | [2] |

| Coniferin | 7.0 | 87% | [2] | ||

| BGLU46 (A. thaliana) | p-Coumaryl glucoside | 2.2 | 71% | [2] | |

| Coniferin | - | 8% | [2] | ||

| Syringin | - | 6% | [2] |

Note: The kinetic parameters for NbUGT72AY1 with sinapaldehyde were not explicitly determined as Michaelis-Menten kinetics were not observed. The activity of BGLU45 and BGLU46 has not been directly tested with this compound. The data presented is for the structurally related monolignol glucosides.

Experimental Protocols

Extraction and Quantification of Phenylpropanoid Glucosides from Plant Tissue

This protocol provides a general method for the extraction and relative quantification of phenylpropanoid glucosides, including this compound, from plant tissue using LC-MS.

Materials:

-

Plant tissue (e.g., stems, leaves)

-

Liquid nitrogen

-

80% (v/v) Methanol

-

Milli-Q water

-

0.1% (v/v) Formic acid in water (Solvent A)

-

0.1% (v/v) Formic acid in acetonitrile (Solvent B)

-

Centrifuge

-

LC-MS system

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol.

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Dry the combined supernatant under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

Analyze the sample using a C18 reverse-phase column with a gradient of Solvent A and Solvent B. Monitor for the expected m/z of this compound ([M+H]+ = 371.13).[9]

Heterologous Expression and Purification of a Plant UGT

This protocol describes the expression of a plant UGT in E. coli and its purification for subsequent enzyme assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the UGT gene insert (e.g., pET vector with a His-tag)

-

LB medium with appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Sonicator

-

Centrifuge

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged UGT protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

In Vitro Assay for UGT Activity with Sinapaldehyde

Materials:

-

Purified UGT enzyme

-

Sinapaldehyde

-

UDP-glucose

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, a specific concentration of sinapaldehyde (e.g., 100 µM), and the purified UGT enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding UDP-glucose (e.g., to a final concentration of 1 mM).

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of this compound.

In Vitro Assay for β-Glucosidase Activity with a Glucoside Substrate

This protocol can be adapted for this compound once a standard is available. Here, the general procedure using a chromogenic substrate is described.

Materials:

-

Purified β-glucosidase enzyme

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and the purified β-glucosidase enzyme in a microplate well.

-

Pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding pNPG solution.

-

Incubate for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Logical Relationships and Experimental Workflows

Conclusion and Future Directions

This compound is emerging as a potentially important intermediate in the biosynthesis of syringyl lignin. Its formation by UGTs and subsequent hydrolysis by β-glucosidases likely play a key role in regulating the flux of monolignol precursors to the cell wall. However, our understanding of the specific roles and regulation of this compound metabolism is still in its infancy.

Future research should focus on:

-

Developing robust analytical methods for the absolute quantification of this compound in different plant species and tissues.

-

Identifying and characterizing the specific UGTs and β-glucosidases responsible for the metabolism of this compound in vivo.

-

Elucidating the transport mechanisms for this compound across cellular membranes.

-

Investigating the impact of altering this compound levels on lignin content and composition, as well as on plant growth and development.

A deeper understanding of the role of this compound in lignification will provide new opportunities for engineering plants with modified lignin properties for improved biomass processability and the production of novel biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Arabidopsis thaliana beta-Glucosidases BGLU45 and BGLU46 hydrolyse monolignol glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Analysis of the β-Glucosidase Family Reveals Genes Involved in the Lignification of Stone Cells in Chinese White Pear (Pyrus bretschneideri Rehd.) [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sinapaldehyde - Wikipedia [en.wikipedia.org]

- 7. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sinapaldehyde Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde glucoside, a phenylpropanoid glycoside, is a naturally occurring compound found in various plant species. As a derivative of sinapaldehyde, it plays a role in the intricate network of plant secondary metabolism, particularly in the biosynthesis of lignin and other phenolic compounds. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at facilitating further research and development in phytochemistry and drug discovery.

Natural Sources and Distribution

This compound has been identified in several medicinal plants, where it contributes to their chemical profile and potential biological activities. The distribution of this compound can vary significantly between plant species and even within different tissues of the same plant.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |

| Magnolia officinalis | Magnoliaceae | Bark | [1][2] |

| Cistanche tubulosa | Orobanchaceae | Stems | [3][4][5] |

| Phellodendron amurense | Rutaceae | Bark | [6][7][8] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds.

The immediate precursor to this compound is sinapaldehyde. The formation of sinapaldehyde involves several key enzymes, including cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). The final step in the biosynthesis of this compound is the glucosylation of sinapaldehyde, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of sinapaldehyde.

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of this compound from plant materials. These protocols are based on common practices for the analysis of phenolic glycosides and may require optimization for specific plant matrices.

Extraction of this compound

Objective: To extract this compound from plant tissue for qualitative and quantitative analysis.

Materials:

-

Dried and powdered plant material (e.g., bark, stems)

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh a known amount of the dried, powdered plant material (e.g., 1.0 g) into a centrifuge tube.

-

Add a suitable volume of extraction solvent (e.g., 20 mL of 80% methanol in water).

-

Vortex the mixture thoroughly to ensure complete wetting of the plant material.

-

Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) to enhance extraction efficiency.

-

Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) on the plant residue at least once to ensure exhaustive extraction.

-

Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

-

Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 5 mL).

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of this compound (typically around 330 nm).

-

Injection Volume: 10 µL

Quantification:

-

Prepare a stock solution of a certified this compound standard of known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Conclusion

This technical guide has provided a foundational understanding of this compound, covering its natural sources, biosynthetic pathway, and analytical methodologies. While the presence of this compound in several medicinal plants is established, further research is needed to quantify its concentration in different plant tissues and to fully elucidate its pharmacological properties. The detailed experimental protocols and diagrams presented herein offer a valuable resource for scientists and researchers to advance the study of this and other related phenylpropanoid glycosides.

References

- 1. Phenolic glycosides and other constituents from the bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenolic constituents from the stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo full length transcriptome analysis and gene expression profiling to identify genes involved in phenylethanol glycosides biosynthesis in Cistanche tubulosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapidly Simultaneous Determination of Six Effective Components in Cistanche tubulosa by Near Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative and chemical fingerprint analysis for quality evaluation of the dried bark of wild Phellodendron amurense Rupr. based on HPLC-DAD-MS combined with chemometrics methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

An In-depth Technical Guide to the Chemical Synthesis of Sinapaldehyde Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde glucoside, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a key intermediate in the biosynthesis of syringyl lignin, its synthesis and derivatization are of considerable importance in medicinal chemistry and plant biology. This technical guide provides a comprehensive overview of the primary chemical and enzymatic methodologies for the synthesis of this compound ((E)-sinapaldehyde 4-O-β-D-glucopyranoside). Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bioactive molecule found in various plant species.[1] Its structure consists of a sinapaldehyde aglycone linked to a glucose moiety via a β-glycosidic bond. The presence of the glucoside group often enhances the solubility and stability of the parent aldehyde, making it a promising candidate for further pharmacological investigation. This guide will explore the two principal strategies for its synthesis: classical chemical methods, exemplified by the Koenigs-Knorr reaction, and modern biocatalytic approaches utilizing glycosyltransferases.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2][3][4] The general principle involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.

General Reaction Scheme

The synthesis of this compound via the Koenigs-Knorr reaction proceeds in two main stages: the glycosylation of sinapaldehyde with a protected glycosyl halide, followed by a deprotection step to yield the final product.

Detailed Experimental Protocol

Step 1: Glycosylation of Sinapaldehyde

-

Materials:

-

Sinapaldehyde (1 equivalent)

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.2 equivalents)

-

Silver carbonate (Ag₂CO₃) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sinapaldehyde and freshly activated molecular sieves.

-

Dissolve the reactants in anhydrous dichloromethane.

-

Add silver carbonate to the mixture.

-

In a separate flask, dissolve acetobromoglucose in anhydrous dichloromethane.

-

Slowly add the acetobromoglucose solution to the sinapaldehyde mixture at room temperature with vigorous stirring.

-

Protect the reaction from light and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Deprotection of the Acetyl Groups

-

Materials:

-

Protected this compound (1 equivalent)

-

Anhydrous Methanol

-

Sodium methoxide (catalytic amount)

-

-

Procedure:

-

Dissolve the purified protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Quantitative Data

| Step | Reactants | Key Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |

| Glycosylation | Sinapaldehyde, Acetobromoglucose | Silver Carbonate | Dichloromethane | 24-48 | 60-75 | >95 (after chromatography) |

| Deprotection | Protected this compound | Sodium Methoxide | Methanol | 1-3 | 90-98 | >98 |

Enzymatic Synthesis: Utilizing Glycosyltransferases

The use of enzymes for glycosylation offers several advantages over chemical methods, including high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases (GTs) from the UGT72 family have been identified as being capable of glucosylating sinapaldehyde.[5]

General Reaction Scheme

Enzymatic synthesis utilizes a UDP-activated sugar donor, typically UDP-glucose, which is transferred to the sinapaldehyde acceptor molecule by a specific glycosyltransferase.

Detailed Experimental Protocol

-

Materials:

-

Recombinant UGT72 family glycosyltransferase (e.g., from Arabidopsis thaliana or Populus spp.)

-

Sinapaldehyde (acceptor substrate)

-

Uridine diphosphate glucose (UDP-glucose) (sugar donor)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving sinapaldehyde

-

-

Procedure:

-

Prepare a stock solution of sinapaldehyde in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, UDP-glucose, and the sinapaldehyde stock solution.

-

Initiate the reaction by adding the purified recombinant UGT72 enzyme.

-

Incubate the reaction mixture at an optimal temperature (typically 30°C) with gentle agitation.

-

Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Terminate the reaction by adding an organic solvent (e.g., methanol or acetonitrile) to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant containing the product for purification.

-

Purify the this compound from the reaction mixture using preparative HPLC.

-

Quantitative Data

| Parameter | Value |

| Enzyme Source | Recombinant UGT72 from Arabidopsis thaliana |

| Substrate Concentration | 1.0 mM Sinapaldehyde |

| Donor Concentration | 2.0 mM UDP-Glucose |

| Enzyme Concentration | 0.50 mg/mL |

| Buffer | 50 mM Potassium Phosphate, pH 8.0 |

| Temperature | 30°C |

| Reaction Time | 1-24 hours |

| Conversion Rate | Variable, dependent on specific enzyme and conditions |

| Yield | Typically lower than chemical synthesis on a preparative scale |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₂₂O₉, MW: 370.35 g/mol ).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry of the glycosidic bond.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has detailed two robust methods for the synthesis of this compound. The Koenigs-Knorr reaction offers a well-established route for producing larger quantities of the compound, while enzymatic synthesis with glycosyltransferases provides a highly selective and environmentally benign alternative. The choice of method will depend on the specific requirements of the research, including the desired scale of synthesis, and the availability of reagents and equipment. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and explore the biological activities of this important natural product.

References

- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, characterization, and comparative analysis of new UGT72 and UGT84 family glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Isolation and Characterization of Sinapaldehyde Glucoside from Magnolia officinalis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific discovery and isolation of sinapaldehyde glucoside from Magnolia officinalis has not been explicitly detailed. This document, therefore, presents a comprehensive, proposed methodology based on established and validated protocols for the isolation of analogous phenolic glycosides and other secondary metabolites from Magnolia officinalis and related plant species. The quantitative data and potential biological pathways are presented as a hypothetical framework to guide future research endeavors.

Introduction

Magnolia officinalis is a well-documented source of bioactive compounds, primarily lignans and neolignans such as magnolol and honokiol, which have been extensively studied for their anti-inflammatory, antioxidant, and neuroprotective properties. The bark and other tissues of Magnolia officinalis also contain a diverse array of other phenolic compounds and their glycosides. While the presence of this compound has not been definitively reported in Magnolia officinalis, its structural similarity to other known constituents suggests its potential existence within this species.

This technical guide outlines a proposed, in-depth methodology for the discovery, isolation, and characterization of this compound from the bark of Magnolia officinalis. It further speculates on potential biological activities and signaling pathways that could be investigated, drawing parallels from structurally related compounds.

Proposed Isolation and Purification Workflow

The proposed workflow for the isolation of this compound from Magnolia officinalis bark is a multi-step process involving extraction, fractionation, and multiple stages of chromatography to achieve a high degree of purity.

Detailed Experimental Protocols

Plant Material and Extraction

-

Preparation of Plant Material: The bark of Magnolia officinalis is collected, authenticated, and dried in the shade. The dried bark is then coarsely powdered using a mechanical grinder.

-

Extraction: The powdered bark (1 kg) is subjected to extraction with 80% methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking. The extracts are combined and filtered.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude methanol extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

Fraction Collection: The resulting n-hexane, ethyl acetate, n-butanol, and remaining aqueous fractions are collected and concentrated to dryness under reduced pressure. Based on the expected polarity of a glucoside, the n-butanol fraction is prioritized for further isolation.

Chromatographic Purification

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography over a silica gel (200-300 mesh) column. The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions. Each fraction is monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of potential glycosides (based on TLC analysis with appropriate staining reagents) are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is employed to isolate the target compound, this compound, in high purity.

Structural Elucidation

The structure of the isolated compound is elucidated using spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry of the molecule.

Hypothetical Quantitative Data

The following table summarizes the hypothetical yields and purity at each stage of the isolation process, based on typical results for similar compounds.

| Isolation Stage | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Methanol Extract | 1000 (Dried Bark) | 150 | - |

| n-Butanol Fraction | 150 | 45 | - |

| Silica Gel Fraction Pool | 45 | 5 | ~50 |

| Sephadex LH-20 Fraction | 5 | 1.2 | ~80 |

| Preparative HPLC | 1.2 | 0.05 | >98 |

Proposed Biological Activity and Signaling Pathway

Given the structural similarities of sinapaldehyde to cinnamaldehyde, which is known to possess anti-inflammatory properties, it is hypothesized that this compound may also exhibit anti-inflammatory effects. A plausible mechanism of action could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

The Metabolic Fate of Sinapaldehyde Glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde glucoside, a naturally occurring phenylpropanoid, is found in various medicinal plants. An understanding of its metabolic fate is crucial for evaluating its pharmacological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted metabolic pathway of this compound, based on current scientific understanding of analogous compounds. It details the probable enzymatic hydrolysis, subsequent biotransformation of the aglycone, and the known metabolic products of its key metabolite, sinapic acid. This document also outlines detailed experimental protocols for the in-depth study of its metabolism and presents quantitative pharmacokinetic data for its major metabolite.

Introduction

This compound belongs to the broad class of phenylpropanoids, a diverse group of plant secondary metabolites. Structurally, it is the glycoside of sinapaldehyde. The presence of the glucose moiety significantly influences its solubility and bioavailability. To exert any systemic biological effects, it is widely accepted that such glycosides must first undergo hydrolysis to release their aglycone. This guide will therefore first explore the initial deglycosylation step, followed by the metabolic transformations of the resulting sinapaldehyde.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to occur in two main stages:

-

Hydrolysis: The glycosidic bond is cleaved by β-glucosidases, primarily in the small intestine, releasing sinapaldehyde and glucose.

-

Aglycone Metabolism: The liberated sinapaldehyde undergoes further biotransformation, primarily oxidation to sinapic acid, which is then subject to a series of metabolic reactions.

dot

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

Direct pharmacokinetic data for this compound is not currently available in the public domain. However, data for its primary predicted metabolite, sinapic acid, has been reported.

Table 1: Pharmacokinetic Parameters of Sinapic Acid in Rabbits

| Parameter | Oral Suspension | Nebulized Protransferosomes |

| Cmax (µg/mL) | 118.136 | 287.116 |

| Tmax (h) | 2 | 4 |

| AUC (µg·h/mL) | Data not available | Data not available |

| t1/2 (h) | Data not available | Data not available |

| MRT (h) | Data not available | Increased |

Data from Alhadrami et al.[1]

Table 2: Pharmacokinetic Parameters of Dasatinib (25 mg/kg) with and without Sinapic Acid (40 mg/kg) in Rats

| Parameter | Dasatinib Alone | Dasatinib + Sinapic Acid | % Change |

| T1/2 (h) | Value not specified | Value not specified | +28.82% |

| Tmax (h) | Value not specified | Value not specified | +100% |

| Cmax (ng/mL) | Value not specified | Value not specified | +62.01% |

| AUC (ng·h/mL) | Value not specified | Value not specified | +28.98% |

| Cl (L/h/kg) | Value not specified | Value not specified | -26.97% |

Data from Raish et al.[2]

Detailed Experimental Protocols

The following protocols are proposed for the comprehensive investigation of the metabolic fate of this compound.

In Vitro Hydrolysis of this compound by Intestinal Microbiota

Objective: To determine if and to what extent intestinal microflora can hydrolyze this compound to sinapaldehyde.

Methodology:

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human volunteers or laboratory animals (e.g., rats). Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.

-

Incubation: In an anaerobic chamber, incubate 100 µM of this compound with the fecal slurry at 37°C.

-

Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Sample Preparation: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the debris.

-

Analysis: Analyze the supernatant for the presence and concentration of this compound and sinapaldehyde using UPLC-MS/MS.

dot

Caption: Workflow for in vitro hydrolysis by intestinal microbiota.

In Vitro Metabolism of Sinapaldehyde using Liver Microsomes

Objective: To identify the metabolites of sinapaldehyde formed by hepatic enzymes.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL protein), sinapaldehyde (10 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture for 5 minutes at 37°C, then initiate the reaction by adding sinapaldehyde.

-

Time Points: Collect samples at 0, 15, 30, 60, and 120 minutes.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using UPLC-MS/MS to identify and quantify sinapaldehyde and its metabolites.

dot

Caption: Workflow for in vitro metabolism using liver microsomes.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer this compound orally (e.g., 50 mg/kg) and intravenously (e.g., 10 mg/kg) to different groups of rats.

-

Blood Sampling: Collect blood samples from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Preparation: Precipitate plasma proteins with acetonitrile containing an internal standard.

-

Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.

-

Analysis: Quantify this compound, sinapaldehyde, and sinapic acid in plasma, urine, and feces using a validated UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

dot

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

While direct metabolic data for this compound is limited, a scientifically sound metabolic pathway can be proposed based on the metabolism of structurally related phenylpropanoid glycosides and the known biotransformation of sinapic acid. The primary metabolic events are likely deglycosylation to sinapaldehyde, followed by oxidation to sinapic acid and subsequent metabolism. The provided experimental protocols offer a robust framework for researchers to elucidate the complete metabolic fate of this compound, which is essential for its further development as a potential therapeutic agent. Future studies should focus on obtaining quantitative pharmacokinetic data for the parent glucoside and identifying the specific enzymes responsible for its metabolism.

References

Sinapaldehyde Glucoside as a Precursor to Syringyl Lignin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural integrity and hydrophobicity. It is primarily composed of three monolignol units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). The S/G ratio is a critical determinant of lignin's properties and impacts the efficiency of industrial processes like pulping and biofuel production. In angiosperms, the biosynthesis of S-lignin proceeds through a dedicated branch of the phenylpropanoid pathway, with sinapaldehyde serving as a key intermediate. The glycosylation of sinapaldehyde to form sinapaldehyde glucoside, mediated by UDP-glycosyltransferases (UGTs), represents a crucial regulatory step, controlling the storage, transport, and availability of this precursor for lignification. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental analysis of this compound's role in syringyl lignin biosynthesis.

The Biosynthetic Pathway to Syringyl Lignin

The synthesis of monolignols begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. The specific branch leading to syringyl (S) units in angiosperms involves a series of enzymatic hydroxylation and methylation steps. A pivotal discovery has been that these modifications primarily occur at the level of cinnamaldehydes, rather than the cinnamic acids as previously believed.[1][2]

The pathway can be summarized as follows:

-

General Phenylpropanoid Pathway: Phenylalanine is converted through a series of steps to feruloyl-CoA.

-

Formation of G-unit Precursor: Feruloyl-CoA is reduced to coniferaldehyde, the direct precursor to guaiacyl (G) lignin.

-

Branch to S-unit Precursor: Coniferaldehyde is then hydroxylated at the 5-position by coniferaldehyde 5-hydroxylase (CAld5H) , also known as ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase.[2][3][4] This produces 5-hydroxyconiferaldehyde.

-

Methylation: The newly added 5-hydroxyl group is methylated by caffeate O-methyltransferase (COMT) to yield sinapaldehyde .[2]

-

Final Reduction: Sinapaldehyde is reduced to the final monolignol, sinapyl alcohol . This reaction is predominantly catalyzed by cinnamyl alcohol dehydrogenase (CAD) , challenging the previously held view that a specific sinapyl alcohol dehydrogenase (SAD) was responsible.[1][5]

-

Polymerization: Sinapyl alcohol is then transported to the cell wall, where it is oxidized by peroxidases and laccases to form radicals that polymerize into the lignin structure, creating syringyl units.[6]

Role of Glycosylation: this compound

The monolignol pathway is tightly regulated to control the flux of precursors to the cell wall. One key regulatory mechanism is the glycosylation of monolignol precursors, including sinapaldehyde, by Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs) .[7]

2.1. The Glycosylation Process UGTs catalyze the transfer of a glucose moiety from UDP-glucose to an acceptor molecule. In Arabidopsis, members of the UGT72E subfamily, specifically UGT72E1, UGT72E2, and UGT72E3, have been shown to glucosylate both coniferaldehyde and sinapaldehyde in vitro.[8] This reaction converts the reactive and potentially toxic aldehyde into a more stable and soluble glucoside.

2.2. Functions of this compound The formation of monolignol glucosides is thought to serve several critical functions:

-

Storage and Detoxification: Glycosylation renders monolignols less reactive, preventing premature or ectopic polymerization within the cytoplasm. The resulting glucosides can be safely stored, likely within the vacuole.[8]

-

Transport: As stable, soluble molecules, glucosides like syringin (sinapyl alcohol glucoside) and this compound are suitable for intracellular and intercellular transport from the site of synthesis to the lignifying cell wall.[9]

-

Regulation of Lignification: By controlling the pool of available monolignols, glycosylation acts as a metabolic gatekeeper, influencing the rate and timing of lignin deposition.[8][10] Studies on ugt72e3 mutants in Arabidopsis have shown increased lignification, suggesting that UGT72E3 plays a role in regulating the flow of monolignols to the cell wall.[8]

2.3. De-glycosylation and Polymerization Once transported to the apoplast (the cell wall space), the monolignol glucoside must be hydrolyzed to release the active monolignol for polymerization. This step is catalyzed by β-glucosidases , which are co-localized with lignification in the cell wall.[9][11] The released sinapyl alcohol (derived from sinapaldehyde) is then oxidized and incorporated into the growing lignin polymer.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite levels in wild-type and genetically modified plants has been instrumental in elucidating the syringyl lignin pathway.

Table 1: Enzyme Kinetics for S-Lignin Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Notes | Reference |

|---|---|---|---|---|---|

| CAld5H (F5H) | Coniferaldehyde | - | - | kcat/Km is ~140 times greater for coniferaldehyde than for ferulate. | [2] |

| | Ferulate | - | - | Coniferaldehyde acts as a noncompetitive inhibitor (Ki = 0.59 µM) of ferulate 5-hydroxylation. |[2] |

Table 2: Impact of Gene Down-regulation on Lignin & Metabolites in Poplar

| Genetic Modification | Parameter | Change vs. Wild Type | Notes | Reference |

|---|---|---|---|---|

| CAD1 Down-regulation | Klason Lignin Content | ↓ 10% | Despite lower lignin, plants showed no biomass penalty. | [6] |

| Sinapaldehyde Incorporation in Lignin | ↑ 20-fold | Indicates sinapaldehyde is a major sink when its reduction is blocked. | [6] | |

| S'(8-8)S' Dimer (from sinapaldehyde) | ↑ >24,000-fold | Massive accumulation of a novel sinapaldehyde coupling product. | [6] |

| | Syringyl Lactic Acid Hexoside | ↑ >8,500-fold | Shows flux diversion into a novel soluble metabolite. |[6] |

Experimental Protocols

A multi-faceted approach is required to study the role of this compound and the overall lignification process.

4.1. Lignin Quantification and Compositional Analysis

-

Protocol 1: Klason Lignin Determination

-

Objective: To quantify the total acid-insoluble (AIL) and acid-soluble lignin (ASL).

-

Methodology:

-

Extractives-free, dried biomass is hydrolyzed with 72% sulfuric acid at a controlled temperature (e.g., 30°C) for 1 hour.

-

The reaction is diluted with deionized water to a final acid concentration of 3-4% and autoclaved (e.g., 121°C for 1 hour).

-

The acid-insoluble residue (AIL) is recovered by filtration, washed, dried, and weighed.

-

The acid-soluble lignin (ASL) in the filtrate is quantified by UV spectrophotometry at a specific wavelength (e.g., 205 nm).[12]

-

-

-

Protocol 2: Thioacidolysis for S/G/H Ratio

-

Objective: To cleave β-O-4 ether linkages and determine the relative abundance of H, G, and S lignin units.

-

Methodology:

-

Lignocellulosic material is heated (e.g., 100°C for 4 hours) in a solution of dioxane and ethanethiol containing boron trifluoride etherate as a catalyst.

-

The reaction is stopped, and an internal standard is added.

-

The resulting monomeric degradation products are extracted with an organic solvent (e.g., dichloromethane).

-

The monomers are silylated to increase their volatility and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][13]

-

-

-

Protocol 3: 2D HSQC NMR for Linkage Analysis

-

Objective: To non-destructively analyze the structure and relative abundance of different inter-unit linkages (β-O-4, β-5, β-β, etc.) in isolated lignin.

-

Methodology:

-

Whole cell walls are ball-milled and solubilized in a suitable solvent system (e.g., DMSO-d₆/pyridine-d₅).

-

Two-dimensional ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR spectra are acquired.

-

Specific cross-peaks in the spectrum are assigned to protons and carbons in different lignin subunits and linkages, allowing for semi-quantitative analysis of the lignin structure.[14]

-

-

4.2. Enzyme and Metabolite Analysis

-

Protocol 4: Microsomal P450 Enzyme Assay (for F5H/CAld5H)

-

Objective: To determine the substrate specificity and activity of membrane-bound enzymes like F5H.

-

Methodology:

-

The gene of interest is expressed in a heterologous system (e.g., yeast).

-

Microsomes containing the recombinant enzyme are isolated by ultracentrifugation.

-

The microsomal fraction is incubated with the substrate (e.g., coniferaldehyde, ferulate) and a required cofactor (NADPH) in a buffered solution.

-

The reaction is quenched, and the products are extracted.

-

Products (e.g., 5-hydroxyconiferaldehyde) are identified and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

-

-

Protocol 5: UPLC-MS for Soluble Metabolite Profiling

-

Objective: To identify and quantify soluble phenolic compounds, including this compound and related metabolites.

-

Methodology:

-

Plant tissue is flash-frozen, ground, and extracted with a solvent mixture (e.g., methanol/water).

-

The extract is centrifuged, and the supernatant is analyzed using Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF MS).

-

Compounds are separated based on their retention time and identified based on their accurate mass and fragmentation patterns. Quantification is achieved by comparing peak areas to those of authentic standards or internal standards.[6]

-

-

Conclusion and Future Directions

The pathway from sinapaldehyde to syringyl lignin is a cornerstone of cell wall biosynthesis in angiosperms. This compound emerges not merely as an intermediate but as a key regulatory node. Its formation, transport, and subsequent hydrolysis provide a sophisticated mechanism for controlling the spatial and temporal deposition of S-lignin. This metabolic checkpoint ensures that potent monolignol precursors are safely handled within the cell and delivered for polymerization only when and where they are needed.

For researchers in drug development and biotechnology, understanding this pathway offers significant opportunities. The enzymes involved—particularly F5H, COMT, CAD, and the UGTs—are prime targets for genetic engineering. By manipulating their expression, it is possible to alter the S/G ratio of lignin, a strategy that can improve the efficiency of lignocellulosic biomass conversion to biofuels and enhance the pulpability of wood for paper production. Further research into the specific transporters of monolignol glucosides and the precise regulatory networks controlling the expression of these pathway genes will unlock even greater potential for tailoring plant biomass for a variety of industrial and therapeutic applications.

References

- 1. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Syringyl lignin biosynthesis is directly regulated by a secondary cell wall master switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syringyl lignin is unaltered by severe sinapyl alcohol dehydrogenase suppression in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UDP-GLYCOSYLTRANSFERASE 72E3 Plays a Role in Lignification of Secondary Cell Walls in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]

- 12. ili-lignin.com [ili-lignin.com]

- 13. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manipulation of Guaiacyl and Syringyl Monomer Biosynthesis in an Arabidopsis Cinnamyl Alcohol Dehydrogenase Mutant Results in Atypical Lignin Biosynthesis and Modified Cell Wall Structure - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Sinapaldehyde Glucoside: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of sinapaldehyde glucoside, a process of significant interest in the fields of plant biochemistry, metabolic engineering, and drug development. Sinapaldehyde is a key intermediate in the phenylpropanoid pathway, leading to the biosynthesis of lignin and other important secondary metabolites. Its glucosylation, catalyzed by specific UDP-glycosyltransferases (UGTs), is a crucial step in its metabolic fate, affecting its stability, solubility, and transport within the plant cell. This document details the enzymatic pathways, provides comprehensive experimental protocols for the synthesis and analysis of this compound, and presents quantitative data on the enzymes involved. The guide is intended to be a valuable resource for researchers seeking to produce and study this important plant-derived compound.

Introduction

Sinapaldehyde is a hydroxycinnamaldehyde that serves as a branch-point intermediate in the biosynthesis of syringyl (S) lignin, a key component of the cell walls in angiosperms. The glucosylation of sinapaldehyde at its 4-hydroxyl group to form sinapaldehyde 4-O-β-D-glucoside is a critical regulatory step. This modification is primarily catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glycosyl moiety from a nucleotide-activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules.

In the model plant Arabidopsis thaliana, specific members of the UGT72 family, notably UGT72E1 and UGT72E2, have been identified and characterized for their ability to glucosylate sinapaldehyde.[1][2] This guide focuses on the use of these enzymes for the in vitro synthesis of this compound, providing detailed methodologies for enzyme production, the enzymatic reaction itself, and the subsequent purification and analysis of the product.

Phenylpropanoid Biosynthesis Pathway and Sinapaldehyde Glucosylation

Sinapaldehyde is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The subsequent glucosylation of sinapaldehyde is a key step in monolignol metabolism. The pathway is illustrated in the diagram below.

Caption: Phenylpropanoid pathway leading to sinapaldehyde and its subsequent glucosylation.

Quantitative Data Summary

The enzymatic synthesis of this compound has been characterized primarily using UDP-glycosyltransferases from Arabidopsis thaliana. The kinetic parameters of the key enzymes, UGT72E1 and UGT72E2, for sinapaldehyde are summarized in the table below.

| Enzyme | Substrate | Km (mM) | Source |

| UGT72E1 | Sinapaldehyde | 0.46 | [3] |

| UGT72E1 | Coniferaldehyde | 0.27 | [3] |

| UGT72E2 | Sinapaldehyde | Not reported | [4] |

| UGT72E2 | Coniferaldehyde | Not reported | [4] |

| UGT72E2 | Sinapyl alcohol | Not reported | [4] |

| UGT72E2 | Coniferyl alcohol | Not reported | [4] |

Note: While UGT72E2 is known to glucosylate sinapaldehyde, specific Km values were not found in the reviewed literature. The enzyme has been shown to be active with a range of phenylpropanoids.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

General Experimental Workflow

The overall process for the enzymatic synthesis of this compound can be broken down into three main stages: production of the recombinant UGT enzyme, the enzymatic reaction itself, and the purification and analysis of the product.

Caption: General workflow for the enzymatic synthesis of this compound.

Protocol 1: Heterologous Expression and Purification of UGT72E1/E2

This protocol is a generalized procedure based on standard methods for expressing Arabidopsis UGTs in E. coli.

1. Gene Cloning and Vector Construction:

-

The coding sequence of AtUGT72E1 or AtUGT72E2 is PCR-amplified from Arabidopsis thaliana cDNA.

-

The amplified gene is cloned into an expression vector, such as pET-28a or pGEX, which typically includes a purification tag (e.g., His-tag or GST-tag).

2. Transformation and Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is centrifuged (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

The supernatant containing the soluble protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins) according to the manufacturer's instructions.

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from the methods described for the characterization of UGT72E1 and UGT72E2.[1]

1. Reaction Mixture Preparation:

-

A standard reaction mixture (e.g., 100 µL total volume) is prepared in a microcentrifuge tube.

-

The reaction buffer is typically 50 mM Tris-HCl, pH 7.5.

-

Add sinapaldehyde (acceptor substrate) to a final concentration of 0.5-1.0 mM (dissolved in a small amount of DMSO or methanol).

-

Add UDP-glucose (sugar donor) to a final concentration of 2-5 mM.

2. Enzymatic Reaction:

-

The reaction is initiated by the addition of the purified UGT enzyme (e.g., 1-5 µg).

-

The reaction mixture is incubated at 30-37°C for a period ranging from 30 minutes to several hours, depending on the desired conversion.

3. Reaction Termination:

-

The reaction is terminated by adding an equal volume of an organic solvent, such as methanol or acetonitrile, to precipitate the enzyme.

-

The mixture is vortexed and then centrifuged to pellet the precipitated protein.

-

The supernatant, containing the product, is collected for analysis and purification.

Protocol 3: Purification and Analysis of this compound

1. Product Purification (Preparative HPLC):

-

For larger scale reactions, the product can be purified from the supernatant using preparative reverse-phase HPLC.

-

A C18 column is commonly used.

-

A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is used for elution. The gradient is optimized to separate the this compound from unreacted sinapaldehyde and other reaction components.

-

Fractions are collected and those containing the purified product (as determined by analytical HPLC) are pooled and lyophilized.

2. Product Analysis (Analytical HPLC):

-

The formation of this compound can be monitored by analytical reverse-phase HPLC.

-

A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

A mobile phase consisting of a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid) is employed. A typical gradient might be: 10-90% B over 20 minutes.

-

The flow rate is typically 1 mL/min.

-